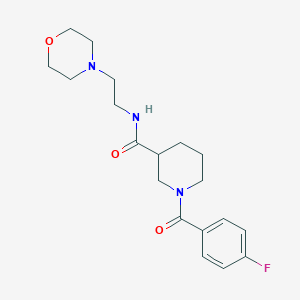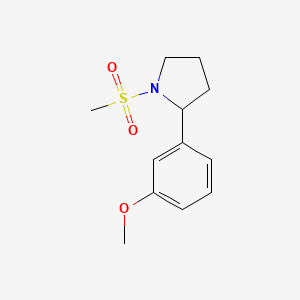![molecular formula C13H17N3O3 B7546417 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide, also known as FMAPO, is a chemical compound that has been studied for its potential use in scientific research. FMAPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mechanism of Action
2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is believed to exert its effects through inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in a variety of physiological processes. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, this compound has also been shown to inhibit the activity of other enzymes, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2). These enzymes play a role in the metabolism of lipids and prostaglandins, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the role of endocannabinoids in various physiological processes without affecting other pathways. However, one limitation of this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide. One area of interest is its potential use as a therapeutic agent for various diseases. For example, inhibition of FAAH has been shown to have potential therapeutic effects for conditions such as pain, anxiety, and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in studying other biological processes.
Synthesis Methods
The synthesis of 2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide has been described in detail in a scientific publication by Li et al. (2016). The synthesis involves a multistep process starting with the reaction of 2-furancarboxaldehyde with methylamine to form the intermediate 2-furancarboxaldehyde methylamine. This intermediate is then reacted with 3-methyl-5-aminooxazole to form the final product, this compound.
Scientific Research Applications
2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain enzymes in biological processes. For example, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting FAAH, this compound may be useful in studying the role of endocannabinoids in various physiological processes.
properties
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-12(19-15-9)14-13(17)10(2)16(3)8-11-5-4-6-18-11/h4-7,10H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIIRXDUHUYMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546336.png)
![3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B7546337.png)

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)

![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546400.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
